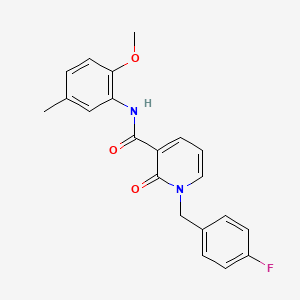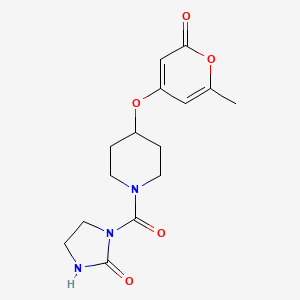
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, with a methyl group and a carbonyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used to synthesize related compounds . Another method involves the modified Hantzsch reaction of β-dicarbonyl compounds with (Z)-3-chloro-3-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)acrolein in the presence of an excess amount of NH4OAc .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive groups such as the carbonyl group and the pyran ring. For example, it can undergo multicomponent reactions to form diverse molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Methoxy-6-methyl-2H-pyran-2-one has a molecular weight of 140.14, a density of 1.14g/cm^3, a melting point of 83-86°C, and poor water solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing novel compounds with similar structural features. For instance, Kalaria et al. (2014) developed a combinatorial library of fused pyran derivatives, synthesized under microwave irradiation, which were characterized and screened for antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). Similarly, Pratap et al. (2007) described an innovative synthesis of aryl tethered imidazo[4,5-b]pyrazin-2-ones through base-catalyzed ring transformation, highlighting the potential for creating diverse molecular structures with biological relevance (Pratap, Roy, Roy, & Ram, 2007).
Biological Screening
The biological screening of synthesized compounds reveals their potential applications in drug discovery and development. El-Subbagh et al. (2000) synthesized a series of compounds evaluated for their antiviral and antitumor activities, demonstrating the potential of novel chemical entities in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000). The research highlights the significance of structural innovation in identifying new lead compounds for the treatment of various diseases.
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have also been evaluated for their antimicrobial and antioxidant activities. Bassyouni et al. (2012) synthesized and evaluated a new series of compounds for their antioxidant and antimicrobial activities, contributing to the search for novel agents with potential therapeutic benefits (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-10-8-12(9-13(19)22-10)23-11-2-5-17(6-3-11)15(21)18-7-4-16-14(18)20/h8-9,11H,2-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLAXSJOBJDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2670008.png)
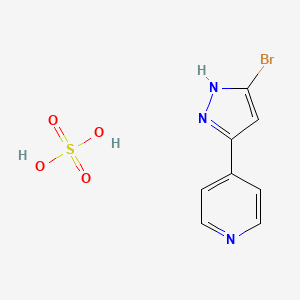

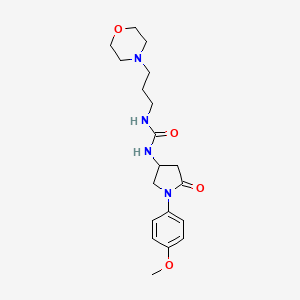


![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)
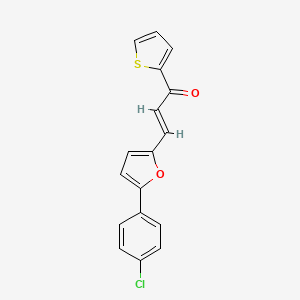
![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)
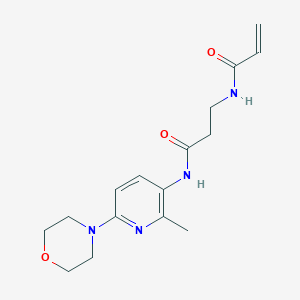
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)
